N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea
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Description
“N-phenyl-N’-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and one oxygen atom . They have been widely studied due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines . For instance, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines .Molecular Structure Analysis
The structure of these compounds is typically confirmed by spectroscopic methods including 1H and 13C NMR, and HRMS . The aromaticity of the 1,3,4-oxadiazole ring has been estimated based on XRD and DFT data .Chemical Reactions Analysis
In the synthesis process, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .Physical And Chemical Properties Analysis
Oxadiazoles are known to possess two carbon atoms, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .Scientific Research Applications
- The oxadiazole ring in this compound contributes to its antibacterial and antimicrobial properties. Researchers have explored derivatives of 1,3,4-oxadiazoles for their effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli .
- Commercially available drugs like Furamizole (a nitrofuran derivative) and Raltegravir (an antiviral drug) contain the 1,3,4-oxadiazole ring, highlighting its therapeutic potential .
- Novel honokiol analogues, incorporating the 1,3,4-oxadiazole moiety, have been synthesized and evaluated for antiviral entry activities. These compounds show promise in combating viral infections, including SARS-CoV-2 .
- Conjugated macrocyclic arrangements containing the 1,3,4-oxadiazole core exhibit interesting properties, such as electron transfer and luminescence. These properties find applications in laser dyes, scintillators, optical brighteners, and organic light-emitting diodes .
- 1,3,4-oxadiazoles serve as important synthons in drug development. Their derivatives exhibit a wide range of biological activities, including antitumor, anti-viral, and antioxidant effects .
- Notably, Nesapidil, used in anti-arrhythmic therapy, contains the 1,3,4-oxadiazole ring .
- Iridium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide (POXD) ligands have shown significant performance differences. These complexes are relevant in fields like optoelectronics and catalysis .
Antibacterial and Antimicrobial Activity
Antiviral Activity
Electron-Transfer and Luminescent Properties
Drug Development
Photophysical Properties
Other Applications
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-4-7-18(15(3)10-13)31-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-17-11-16(23)6-5-14(17)2/h4-11H,12H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVPHAFNPSKRSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea |
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